molecular formula C14H19N3OS B14158135 (2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide CAS No. 6936-33-0

(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide

Katalognummer: B14158135
CAS-Nummer: 6936-33-0
Molekulargewicht: 277.39 g/mol
InChI-Schlüssel: CAFDTKCIPGNWBP-NWDGAFQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structural features, which include a formyl group, dimethyl substitutions, and a phenylpiperazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The initial step involves the formation of the piperazine ring through a cyclization reaction of appropriate diamines.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.

    Dimethyl Substitution: The dimethyl groups are introduced through alkylation reactions using methylating agents like methyl iodide.

    Phenylation: The phenyl group is introduced through a nucleophilic substitution reaction using phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions.

    Reduction: Sodium borohydride, methanol as solvent.

    Substitution: Phenyl halides, nucleophilic catalysts.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of (2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate
  • (2R,5S)-1-allyl-2,5-dimethylpiperazine
  • (2R,5S)-2,5-dimethyl-4-[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]piperazine

Uniqueness

(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its formyl group, dimethyl substitutions, and phenylpiperazine core make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

6936-33-0

Molekularformel

C14H19N3OS

Molekulargewicht

277.39 g/mol

IUPAC-Name

(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide

InChI

InChI=1S/C14H19N3OS/c1-11-9-17(12(2)8-16(11)10-18)14(19)15-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,15,19)/t11-,12+/m0/s1

InChI-Schlüssel

CAFDTKCIPGNWBP-NWDGAFQWSA-N

Isomerische SMILES

C[C@@H]1CN([C@H](CN1C(=S)NC2=CC=CC=C2)C)C=O

Kanonische SMILES

CC1CN(C(CN1C(=S)NC2=CC=CC=C2)C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.